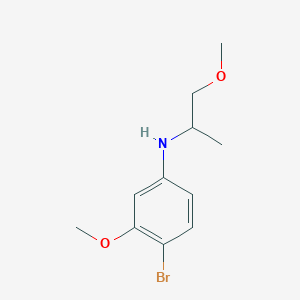
3-(Aminomethyl)-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-methoxybenzoic acid: is an organic compound that features both an amino group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 4-methoxybenzoic acid.
Nitration: The 4-methoxybenzoic acid undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formylation: The amino group is then formylated to introduce the aminomethyl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: The major product is 3-(Nitromethyl)-4-methoxybenzoic acid.
Reduction: The major product is this compound.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Chemistry: 3-(Aminomethyl)-4-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of amino and methoxy groups on biological activity. It can be used in the synthesis of bioactive molecules for drug discovery.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its functional groups allow for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the aminomethyl group, making it less versatile in chemical reactions.
3-(Aminomethyl)benzoic acid: Lacks the methoxy group, which can affect its biological activity and chemical properties.
3-(Aminomethyl)-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group, which can lead to different reactivity and applications.
Uniqueness: 3-(Aminomethyl)-4-methoxybenzoic acid is unique due to the presence of both an amino group and a methoxy group on the benzoic acid core. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
QMVCGICZFGDQEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13253497.png)
![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13253503.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)

![tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)
![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13253527.png)
![2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253534.png)




![2-[(Pentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13253561.png)

